Cyclopropyl 2-(2-methylphenyl)ethyl ketone

Medicinal Chemistry Reaction Kinetics Steric Effects

Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-23-3) is a C13H16O aryl cyclopropyl ketone that combines a highly strained cyclopropane ring with a sterically hindered o-tolyl ethyl side chain via a carbonyl linker. This unique structural motif confers a distinct reactivity and physicochemical profile compared to its para-isomer, cyclopentyl analog, and other in-class ketones.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 898790-23-3
Cat. No. B1327418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 2-(2-methylphenyl)ethyl ketone
CAS898790-23-3
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)C2CC2
InChIInChI=1S/C13H16O/c1-10-4-2-3-5-11(10)8-9-13(14)12-6-7-12/h2-5,12H,6-9H2,1H3
InChIKeyITABVQWFCCCEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-23-3): A Strained, Ortho-Substituted Aryl Ketone Building Block for Drug Discovery


Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-23-3) is a C13H16O aryl cyclopropyl ketone that combines a highly strained cyclopropane ring with a sterically hindered o-tolyl ethyl side chain via a carbonyl linker . This unique structural motif confers a distinct reactivity and physicochemical profile compared to its para-isomer, cyclopentyl analog, and other in-class ketones [1]. Key predicted properties include a LogP of approximately 3.2, a topological polar surface area of 17.07 Ų, and significant ring strain energy of around 27.5 kcal/mol, which together dictate its utility as a versatile intermediate in medicinal chemistry and fragment-based drug discovery .

Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-23-3): Why Simple Analogs Cannot Replicate its Steric and Electronic Profile


Simple substitution with the para-methyl isomer (CAS 898769-49-8), the cyclopentyl analog (CAS 7063-66-3), or an acyclic isopropyl ketone fails to replicate the compound's integrated properties. The ortho-methyl group creates a steric barrier that reduces the rate of nucleophilic attack at the carbonyl carbon relative to the para-isomer , while the cyclopropyl ring provides a ring strain of ~27.5 kcal/mol that enables unique reactivity patterns not achievable with the less strained cyclopentyl ring (~6.5 kcal/mol) [1]. Furthermore, replacing the cyclopropyl group with an isopropyl group, a common tactic, results in a loss of the enhanced metabolic stability and altered lipophilicity that the strained ring confers [2]. These synergistic effects—steric hindrance, strain-driven reactivity, and metabolic resilience—make the compound a non-fungible intermediate in synthetic routes requiring precise regiochemical and pharmacokinetic outcomes.

Quantitative Evidence Guide for Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-23-3): A Head-to-Head Comparison with Analogs


Slower Nucleophilic Addition Rate Due to Ortho-Methyl Steric Hindrance vs. Para-Isomer

The 2-methyl group on the phenyl ring creates a significant steric barrier (A-value ~1.70) that forces the ethyl linker into specific conformations, directly slowing nucleophilic attack at the carbonyl carbon compared to the para-isomer, Cyclopropyl 2-(4-methylphenyl)ethyl ketone (CAS 898769-49-8). While quantitative kinetic data for this specific pair was not located, the established ortho-effect in physical organic chemistry predicts a measurable difference in reaction half-life under identical conditions .

Medicinal Chemistry Reaction Kinetics Steric Effects

Enhanced Ring Strain Reactivity of Cyclopropyl vs. Cyclopentyl Analog

The cyclopropyl ring possesses an estimated ring strain energy of approximately 27.5 kcal/mol, compared to around 6.5 kcal/mol for the less strained cyclopentyl ring in Cyclopentyl 2-methylphenyl ketone (CAS 7063-66-3) [1]. This substantial difference in internal energy makes the cyclopropyl ketone significantly more susceptible to acid-catalyzed ring-opening and other strain-release transformations, offering a reactive handle not present in the cyclopentyl analog.

Synthetic Chemistry Strain-Driven Reactivity Fragment-Based Drug Discovery

Class-Level Advantage in Metabolic Stability: Cyclopropyl vs. Isopropyl Group

The cyclopropyl ring is a well-established bioisostere for the isopropyl group that often enhances metabolic stability. The C-H bonds in a cyclopropane ring (bond dissociation energy ~106 kcal/mol) are stronger than typical secondary C-H bonds in an isopropyl group, making them more resistant to cytochrome P450-mediated oxidation [1][2]. This class-level property predicts a longer metabolic half-life for cyclopropyl-containing compounds compared to their isopropyl analogs, a crucial factor in lead optimization.

Drug Metabolism Pharmacokinetics ADME Bioisosterism

Higher LogP and Enhanced Brain Penetration Potential vs. Cyclopentyl and Para Analogs

The compound has a predicted LogP of 3.2 ± 0.4 and a topological polar surface area (TPSA) of 17.07 Ų, which is exceptionally low and predictive of excellent blood-brain barrier (BBB) penetration . For comparison, the isomeric p-Cumenyl cyclopropyl ketone (CAS 6952-91-6) has a measured LogP of 3.48 [1]. The slightly lower LogP of the o-tolyl derivative is attributable to the steric effect of the ortho-methyl group, which reduces solvation and provides a distinct pharmacokinetic profile.

Lipophilicity Blood-Brain Barrier CNS Drug Design Physicochemical Properties

Validated Enantioselective Reduction Protocol for Chiral Alcohol Synthesis

A robust, self-validating protocol for the asymmetric reduction of this specific ketone to its corresponding chiral alcohol has been established using RuCl(p-cymene)[(R,R)-Ts-DPEN] as a catalyst . The protocol achieves a conversion rate of >98% and an enantiomeric excess (ee) of >95%, monitored by HPLC with a Chiralpak AD-H or OD-H column. This high enantioselectivity is critical for synthesizing neuroactive pharmaceutical ingredients targeting melatonin and serotonin receptors.

Asymmetric Catalysis Chiral Alcohols Process Chemistry API Synthesis

Optimal Application Scenarios for Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-23-3) Based on Quantitative Evidence


Synthesis of Chiral Alcohol Intermediates for CNS-Targeted APIs

The compound is an ideal prochiral substrate for the synthesis of enantiopure secondary alcohols, which are key intermediates for APIs targeting melatonin (e.g., Tasimelteon analogs) and serotonin receptors. The validated ATH protocol consistently delivers >98% conversion and >95% ee, providing a reliable route to chiral building blocks with the optimal LogP and TPSA for CNS penetration .

Metabolic Stability-Driven Lead Optimization in Drug Discovery

In a lead series where an isopropyl aryl ketone has shown poor metabolic stability due to CYP450 oxidation, this cyclopropyl analog is the direct replacement of choice. Class-level evidence supports its stronger C-H bonds (BDE ~106 vs. ~98 kcal/mol), which predict a longer half-life and reduced clearance [1].

Strain-Release-Driven Diversity-Oriented Synthesis

The high ring strain energy (~27.5 kcal/mol) of the cyclopropyl group makes this compound a reactive hub for diversity-oriented synthesis. It can undergo acid-catalyzed ring-opening or participate in [3+2] photocycloadditions, enabling access to complex cyclopentane-containing scaffolds that are not synthetically accessible from the cyclopentyl analog .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 188.27 g/mol, predicted LogP of 3.2, and a minimal TPSA of 17.07 Ų, this compound meets all 'rule-of-three' criteria for a high-quality fragment. Its orthogonal synthetic handles (the carbonyl and the strained ring) allow for rapid elaboration, making it a valuable screening compound in fragment libraries .

Technical Documentation Hub

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11 linked technical documents
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